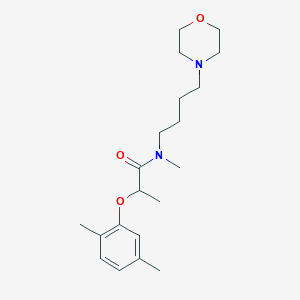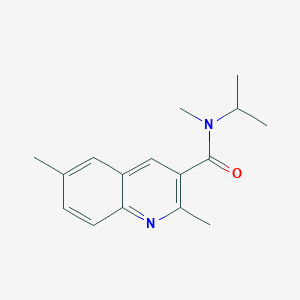
2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to a class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide acts as an agonist of the nicotinic acetylcholine receptor alpha7 subtype (α7nAChR), which is highly expressed in the brain and has been implicated in various neurological and psychiatric disorders. Activation of α7nAChR by 2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide leads to increased release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which can improve cognitive function and alleviate symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide has been shown to have various biochemical and physiological effects, including increased release of neurotransmitters such as acetylcholine, dopamine, and serotonin, improved cognitive function, and neuroprotective effects. 2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide has also been shown to have anti-inflammatory effects and can reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide has several advantages for lab experiments, including its high potency and specificity for the α7nAChR subtype, as well as its ability to cross the blood-brain barrier. However, 2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide has some limitations, including its short half-life and potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide, including exploring its potential therapeutic applications in various neurological and psychiatric disorders, investigating its mechanism of action and biochemical effects, and developing more potent and selective α7nAChR agonists. Additionally, further research is needed to determine the optimal dosage and administration route for 2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide in order to minimize potential toxicity and maximize therapeutic efficacy.
Synthesis Methods
2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide can be synthesized through a multistep process involving the reaction of 2,5-dimethylphenol with 1-bromo-3-chloropropane to form 2-(2,5-dimethylphenoxy)propane. The resulting intermediate is then reacted with N-methylmorpholine and 4-(chlorobutyl)morpholine to form 2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide.
Scientific Research Applications
2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. 2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-16-7-8-17(2)19(15-16)25-18(3)20(23)21(4)9-5-6-10-22-11-13-24-14-12-22/h7-8,15,18H,5-6,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQHIQVGFCUQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)N(C)CCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5904642.png)
![7-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile](/img/structure/B5904651.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B5904657.png)
![3-{1-[4-(allyloxy)-3-chloro-5-ethoxybenzyl]pyrrolidin-2-yl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5904661.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}acetamide](/img/structure/B5904665.png)
![3-(5-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}-2-thienyl)prop-2-yn-1-ol](/img/structure/B5904673.png)

![N'-cyclopentyl-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]succinamide](/img/structure/B5904688.png)
![2-(1-{[1-(cycloheptylacetyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5904696.png)
![1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol](/img/structure/B5904697.png)


![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-N'-[1-(pyridin-4-ylmethyl)piperidin-4-yl]urea](/img/structure/B5904717.png)
amino]methyl}benzoic acid](/img/structure/B5904728.png)